2-(3-Formylphenyl)-4-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-oxo-1H-pyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-7-11(15)4-5-13-12/h1-8H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNCZCDSZZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692434 | |
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-98-1 | |
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Formylphenyl 4 Hydroxypyridine and Analogues
Strategies for the Construction of the 4-Hydroxypyridine (B47283) Core
The formation of the 4-hydroxypyridine ring is a critical step that can be achieved through various synthetic strategies, including multicomponent reactions and cyclization of linear precursors. These methods offer pathways to highly functionalized pyridine (B92270) derivatives.
Multicomponent reactions (MCRs) are highly efficient processes that allow the formation of complex molecules from three or more starting materials in a single step, minimizing waste and improving atom economy. nih.gov A notable two-step process for generating highly functionalized 4-hydroxypyridine derivatives begins with an MCR. researchgate.netresearchgate.net This reaction utilizes alkoxyallenes, nitriles, and carboxylic acids to produce β-methoxy-β-ketoenamide intermediates. These intermediates can then be cyclized to form the 4-hydroxypyridine core. researchgate.net A key advantage of this method is its ability to produce differentially substituted and even enantiopure pyridines in moderate to good yields. researchgate.net
Another approach involves a one-pot, four-component reaction to produce polysubstituted dihydropyridones, which are precursors to pyridones. nih.gov For instance, the reaction of cyanoacetamide, an aryl aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) in refluxing ethanol (B145695) with pyridine as a catalyst can yield these structures under neutral conditions. nih.gov Similarly, efficient one-pot MCRs have been developed for synthesizing novel 4-hydroxy-2-pyridone-fused spiropyrans using 4-hydroxy-6-methylpyridine-2-ones, malononitrile (B47326) or ethyl cyanoacetate, and isatin (B1672199) or ninhydrin (B49086) derivatives. tandfonline.com
Table 1: Examples of Multicomponent Reactions for Pyridine/Pyridone Synthesis
| Reaction Type | Key Reactants | Key Intermediate/Product | Advantages | Reference |
|---|---|---|---|---|
| Three-Component Reaction + Cyclization | Alkoxyallenes, Nitriles, Carboxylic Acids | β-Ketoenamides leading to 4-Hydroxypyridines | Broad substrate scope; allows for enantiopure products. | researchgate.netresearchgate.net |
| One-Pot Four-Component Reaction | Cyanoacetamide, Aryl Aldehydes, Ethyl Acetoacetate, Ammonium Acetate | Polysubstituted Dihydropyridones | Neutral conditions; readily available starting materials. | nih.gov |
| One-Pot Multicomponent Reaction | 4-Hydroxy-6-methylpyridine-2-ones, Malononitrile/Ethyl Cyanoacetate, Isatin/Ninhydrin | 4-Hydroxy-2-pyridone-fused Spiropyrans | Mild conditions; high yields; eco-friendly. | tandfonline.com |
Cyclization reactions are fundamental to heterocycle synthesis. A common strategy for forming 4-hydroxypyridines involves the intramolecular condensation of carefully designed acyclic precursors. One such method is the intramolecular aldol-type condensation of β-ketoenamides, which can be synthesized via MCRs or other means. researchgate.net This cyclocondensation efficiently furnishes the pyridin-4-ol (4-hydroxypyridine) skeleton. researchgate.net
Another widely used method involves the conversion of 4H-pyran-4-ones into 4-pyridones. mdpi.com This transformation is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For example, 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-ones can be refluxed with an ammonia (B1221849) source like ammonium acetate in acetic acid to yield the corresponding 3-(benzyloxy)pyridin-4(1H)-ones. mdpi.com Subsequent debenzylation then provides the 3-hydroxy-4-pyridone target.
A multistep process described in the patent literature involves reacting 1,3-diketones with ammonia to form α,β-unsaturated β-aminoketones. google.com These intermediates are then N-acylated with carboxylic acid halides or anhydrides, and subsequent intramolecular aldol (B89426) condensation leads to the formation of the substituted 4-hydroxypyridine ring, achieving yields of 50-60% over the three steps. google.com Furthermore, cascade reactions offer a sophisticated route to pyridines. A modular method employs a cascade that begins with a copper-catalyzed cross-coupling, leading to a 3-azatriene intermediate. This intermediate undergoes a thermal 6π-electrocyclization to form a transient dihydropyridine (B1217469), which is then aerobically oxidized to the final substituted pyridine product. nih.gov
Introduction and Functionalization of the Formylphenyl Moiety
Once the pyridine core is established, or by using a pyridine precursor, the 3-formylphenyl group must be introduced. This is typically accomplished through carbon-carbon bond-forming reactions, with the formyl group being installed either before or after the coupling step.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful and versatile tools for forming carbon-carbon bonds between aromatic rings. numberanalytics.comscholaris.ca This reaction is the most direct and modular strategy for synthesizing 2-arylpyridines. nih.gov The typical approach involves coupling a suitably functionalized pyridine derivative (e.g., a 2-halopyridine or 2-triflate-4-hydroxypyridine) with an arylboronic acid, in this case, 3-formylphenylboronic acid.
Chemoselectivity is a crucial consideration when working with polysubstituted heterocycles. nih.gov The relative reactivity of different leaving groups on the pyridine ring can be exploited to achieve stepwise functionalization. The general order of reactivity for common electrophilic leaving groups in Suzuki couplings is -I > -Br ≥ -OTf ≫ -Cl. nih.gov This differential reactivity allows for the selective coupling at one position while leaving other reactive sites intact for subsequent transformations. For example, a building block like 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806) can undergo a Suzuki reaction selectively at the bromine position, leaving the chloro and fluorosulfate groups untouched for later functionalization. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative, capable of coupling alkyl Grignard reagents with aryl chlorobenzenesulfonates. mdpi.com
Table 2: Selected Cross-Coupling Strategies for Aryl-Pyridine Synthesis
| Reaction | Pyridine Substrate | Aryl Partner | Catalyst System (Example) | Key Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pyridyl Halide (-Br, -Cl) or Pseudohalide (-OTf, -OSO2F) | Arylboronic Acid/Ester | Pd(PPh3)4 / Base (e.g., KF) | High functional group tolerance; modular. | nih.gov |
| Suzuki-Miyaura | Pyridyl-sulfonyl Fluoride | Arylboronic Acid | Pd(OAc)2 / RuPhos | Activates the strong S-F bond for coupling. | scholaris.ca |
| Organolithium Addition | Pentafluoropyridine (PFP) | Bromoaryllithium | None (Reagent-based) | Regioselective addition to PFP, followed by further couplings. | nih.gov |
| Iron-Catalyzed Coupling | Aryl Chlorobenzenesulfonate | Alkyl Grignard Reagent | Fe(acac)3 / DMI | Sustainable, iron-based catalysis. | mdpi.com |
The introduction of a formyl group (-CHO) onto an aromatic ring is a classic transformation known as formylation. wikipedia.org While numerous methods exist, their application requires careful consideration of the substrate's electronic properties. Aromatic formylation is a type of electrophilic aromatic substitution and therefore works best on electron-rich substrates. wikipedia.org Deactivated aromatic systems, such as pyridine, are generally difficult to formylate directly. wikipedia.org
Therefore, the most practical and chemoselective strategy for synthesizing 2-(3-Formylphenyl)-4-hydroxypyridine is to use a phenyl precursor that already contains the formyl group, such as 3-formylphenylboronic acid, in a cross-coupling reaction as described previously. This precursor can be prepared using established formylation methods on a simpler benzene (B151609) derivative. Common formylation reactions include:
Vilsmeier-Haack Reaction: Uses dimethylformamide (DMF) and phosphorus oxychloride, suitable for electron-rich aromatics. wikipedia.orgresearchgate.net
Gattermann-Koch Reaction: Employs carbon monoxide and hydrochloric acid under pressure with a catalyst, typically for simple arenes like benzene. wikipedia.org
Duff Reaction: Uses hexamethylenetetramine to formylate phenols. wikipedia.org
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄. wikipedia.org
By functionalizing the phenyl ring prior to coupling it with the pyridine core, issues with low reactivity and poor regioselectivity associated with direct pyridine formylation are avoided.
Stereoselective Synthesis and Enantiomeric Control in Analogue Preparation
While this compound itself is achiral, the synthesis of chiral analogues is of great importance, particularly for pharmaceutical applications. numberanalytics.comnih.gov Achieving enantiomeric control requires the use of asymmetric synthesis techniques.
A powerful strategy involves incorporating chirality from the start. The multicomponent reaction used to build the 4-hydroxypyridine core can be performed with enantiopure starting materials, such as α-chiral carboxylic acids or nitriles. researchgate.netresearchgate.net The reaction proceeds while retaining the configurational integrity of the chiral center, leading directly to enantiopure 4-hydroxypyridine derivatives with stereogenic side chains at various positions. researchgate.net
Other approaches introduce chirality through catalysis or the use of chiral auxiliaries. numberanalytics.com
Chiral Catalysis: Transition metal complexes featuring chiral ligands can catalyze reactions to produce enantiomerically enriched pyridine derivatives. numberanalytics.com For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines can furnish chiral 2-alkyl piperidines with high enantiomeric ratios. nih.gov
Chiral Auxiliaries: A chiral molecule can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
Another avenue for creating chiral analogues is through the attachment of a chiral moiety, such as a sugar, to the pyridine ring. The synthesis of nucleoside analogues of 3-hydroxy-4-pyridones has been accomplished by condensing the silylated pyridone base with protected ribofuranose or arabinofuranose derivatives, creating multiple stereocenters in the process. nih.gov
Table 3: Approaches to Stereoselective Synthesis of Pyridine Analogues
| Method | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizing enantiopure starting materials that retain their stereochemistry throughout the reaction sequence. | MCR with enantiopure carboxylic acids to yield enantiopure 4-hydroxypyridines. | researchgate.netresearchgate.net |
| Asymmetric Catalysis | Employing a chiral catalyst to induce enantioselectivity in a reaction on a prochiral substrate. | Ir-catalyzed asymmetric hydrogenation of pyridines to chiral piperidines. | nih.gov |
| Substrate-Controlled Diastereoselection | Attaching a complex chiral group (e.g., a sugar) to the heterocycle, creating diastereomeric products. | Condensation of pyridones with protected sugars to form nucleoside analogues. | nih.gov |
| Asymmetric Functionalization | Enantioselective functionalization of a reduced pyridine ring. | Rh-catalyzed asymmetric carbometalation of dihydropyridines. | nih.gov |
Exploration of Sustainable and Green Chemistry Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of pyridin-4-ol derivatives, offering more environmentally benign alternatives to traditional synthetic routes. These approaches prioritize the use of renewable resources, safer solvents, and catalytic methods to enhance reaction efficiency and reduce the environmental impact.
One prominent green chemistry approach involves microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. nih.gov For instance, the synthesis of various pyridine derivatives has been successfully achieved through microwave-assisted one-pot, four-component reactions. nih.gov These reactions, often carried out in greener solvents like ethanol, can be completed in minutes as opposed to several hours required for traditional refluxing. nih.gov
Another cornerstone of green synthetic protocols is the use of heterogeneous catalysts, which can be easily recovered and reused, thereby minimizing waste. Activated fly ash, a waste product from thermal power plants, has been employed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines, a class of nitrogen-fused heterocyclic compounds. bhu.ac.in The use of such a catalyst aligns with the green chemistry principle of using waste materials as starting materials. The choice of solvent is also critical, with studies showing that polar solvents like ethanol can significantly improve reaction yields in the synthesis of pyridine derivatives. bhu.ac.in
Furthermore, the development of one-pot syntheses for related structures, such as 4-hydroxy-2-pyridone-fused spiropyrans, highlights the move towards procedural simplification. tandfonline.com These reactions can be performed at ambient temperatures or with gentle heating, using acetic acid as a catalyst in an ethanol solvent, further contributing to the green credentials of the synthesis. tandfonline.com The use of water as a solvent, wherever feasible, is another key aspect of greening synthetic processes. rsc.org
The synthesis of 4-hydroxypyridine itself has been optimized using greener methods. For example, a process starting from 4-aminopyridine (B3432731) involving diazotization and subsequent hydrolysis has been refined to improve yield and reduce waste. guidechem.com The use of copper(II) sulfate (B86663) pentahydrate and ellagic acid in methanol (B129727) at moderate temperatures also represents a greener approach to synthesizing 4-hydroxypyridine. chemicalbook.com
These examples underscore a clear trend in the synthesis of 4-hydroxypyridine and its analogues towards more sustainable practices. The focus remains on improving efficiency while minimizing the environmental footprint through innovative catalytic systems, alternative energy sources, and waste reduction strategies.
| Reaction Type | Catalyst | Solvent | Key Advantages | Reference |
| One-pot, four-component reaction | Ammonium acetate | Ethanol | High yields (82-94%), short reaction time (2-7 min) under microwave irradiation | nih.gov |
| Cyclization | Activated Fly Ash | Ethanol | Reusable catalyst, high yields, less hazardous solvent | bhu.ac.in |
| Three-component reaction | Trimethylsilyl trifluoromethanesulfonate/triethylamine | Dichloromethane | High overall yield (83%), flexible approach to highly substituted pyridin-4-ols | chim.it |
| One-pot multicomponent reaction | Acetic acid | Ethanol | Efficient, ambient or mild temperature conditions | tandfonline.com |
| Hydroxylation | Copper(II) sulfate pentahydrate/ellagic acid | Methanol | Green chemistry approach, moderate temperature (60 °C) | chemicalbook.com |
Structural and Electronic Characterization Research
Tautomeric Equilibria Investigations of the 4-Hydroxypyridine (B47283) Moiety
The 4-hydroxypyridine unit of the title compound is central to its structural identity, existing in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one). This phenomenon, known as keto-enol tautomerism, is a critical determinant of the compound's chemical and physical properties. rsc.orgchemtube3d.com The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity and physical state. rsc.orgwikipedia.org Generally, for the parent 4-hydroxypyridine, the enol tautomer is the more dominant species in the gas phase and in non-polar solvents, whereas the more polar keto tautomer is favored in polar solvents and in the solid state due to better solvation and the potential for intermolecular hydrogen bonding. rsc.orgwikipedia.orgwikipedia.org The prediction of this equilibrium is crucial for modeling biochemical interactions and designing supramolecular structures. rsc.org
Table 1: Tautomeric Forms of 2-(3-Formylphenyl)-4-hydroxypyridine
| Tautomer Name | Structural Description |
|---|---|
| This compound | The 'enol' form, featuring a hydroxyl (-OH) group at the C4 position of the pyridine (B92270) ring. |
Spectroscopic Probes for Tautomerism Elucidation
Various spectroscopic techniques are instrumental in identifying and quantifying the ratio of the enol and keto tautomers of 4-hydroxypyridine derivatives. nih.gov
Infrared (IR) Spectroscopy : This technique can distinguish between the two forms by identifying their characteristic vibrational frequencies. The enol form (hydroxypyridine) exhibits a distinct stretching band for the O-H bond, while the keto form (pyridone) shows a strong C=O stretching absorption. rsc.org For instance, gas-phase FT-IR studies on related compounds have identified sharp absorbances characteristic of an "isolated" hydroxy stretch, indicating the prevalence of the hydroxy tautomer. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism in solution. The chemical shifts of the protons and carbons within the pyridine ring, as well as the proton on the nitrogen or oxygen, differ significantly between the two tautomers. Variable temperature NMR studies can provide information on the dynamics and thermodynamics of the equilibrium. rsc.org
UV-Vis Spectroscopy : The electronic transitions of the enol and keto forms occur at different wavelengths. The enol form typically has absorption peaks at different positions compared to the zwitterionic or keto forms, which can be used to probe the equilibrium in different solvents. researchgate.net Studies on related hydroxypyridines show distinct absorption peaks in various solvents, reflecting the shifting equilibrium. researchgate.net
Computational Approaches to Tautomeric Stability and Energy Landscapes
Theoretical calculations, particularly using ab initio methods and Density Functional Theory (DFT), provide deep insights into the tautomeric equilibrium. nih.govwayne.eduacs.org These computational studies are used to calculate the relative energies of the tautomers, the energy barriers for their interconversion, and the influence of substituents and solvent effects. nih.govwayne.edu
For the parent 4-hydroxypyridine, calculations have shown that while the enol form is more stable in the gas phase, the pyridone form is favored in condensed phases. wikipedia.orgwayne.edu Ab initio calculations that incorporate geometry optimization, polarization functions, and correlation energy have been employed to estimate the stability differences. For example, one study estimated 4-hydroxypyridine to be 2.4 kcal/mol more stable than 4-pyridone in the gas phase. wayne.edu The stability is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. acs.org The introduction of the 3-formylphenyl substituent is expected to influence the electronic distribution and, consequently, the relative stability of the tautomers, a factor that can be precisely modeled using these computational techniques.
Table 2: Calculated Relative Energies of 4-Hydroxypyridine Tautomers (Illustrative)
| Method/Basis Set | Phase | More Stable Tautomer | Energy Difference (kcal/mol) | Reference Principle |
|---|---|---|---|---|
| Ab initio | Gas | 4-Hydroxypyridine (enol) | 2.4 | wayne.edu |
| DFT | Gas | 2-Hydroxypyridine (B17775) (enol) | ~0.7 | nih.gov |
| Experimental | Water | 2-Pyridone (keto) | 2.9 | nih.gov |
Note: Data for parent hydroxypyridines illustrates the principles applied to the title compound.
Conformational Analysis and Intramolecular Interactions
The conformational freedom of this compound is primarily defined by the rotation around the single bond connecting the phenyl and pyridine rings. This rotation determines the dihedral angle between the two aromatic systems. The conformation of similar 2-arylpyridine derivatives has been shown to be significantly influenced by intramolecular hydrogen bonding. nih.govnih.gov
In the case of this compound, several intramolecular interactions could stabilize specific conformations:
An intramolecular hydrogen bond could form between the nitrogen atom of the pyridine ring and a hydrogen atom on the phenyl ring.
In the pyridone tautomer, a hydrogen bond might exist between the N-H group and the oxygen of the formyl group.
Conversely, in the hydroxypyridine tautomer, the hydroxyl group could interact with the formyl group.
Spectroscopic methods like NMR and IR, complemented by X-ray crystallography and theoretical calculations, are used to establish the preferred conformation. nih.govnih.gov For example, in related structures, the formation of a six-membered quasi-aromatic chelate ring via an intramolecular hydrogen bond has been confirmed by XRD analysis. nih.gov
Electronic Structure Theory and Reactivity Predictions
The electronic structure of this compound dictates its chemical reactivity. Theoretical methods are employed to predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity and basicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, the distribution and energy of these orbitals are influenced by the combined electronic effects of the electron-rich 4-hydroxypyridine moiety and the electron-withdrawing 3-formylphenyl group. rsc.org
HOMO : The HOMO is expected to be predominantly located on the 4-hydroxypyridine ring, which is the more electron-rich part of the molecule. The energy of the HOMO will be a key indicator of the compound's nucleophilic potential.
LUMO : The LUMO is likely to be centered on the 3-formylphenyl substituent, particularly on the aldehyde group, which is an electron-deficient center. The energy of the LUMO indicates the molecule's susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and electronic excitation properties. Introducing substituents is a common strategy to tune these frontier orbital energies and thus the molecule's properties. rsc.org
Nucleophilicity and Electrophilicity Descriptors
The reactivity of this compound can be understood by identifying its potential nucleophilic and electrophilic sites.
Nucleophilic Centers : The pyridine nitrogen atom, with its lone pair of electrons, is a primary nucleophilic and basic site. The oxygen atom of the hydroxyl group (in the enol form) or the keto group (in the pyridone form) also possesses lone pairs and can act as a nucleophile or hydrogen bond acceptor. The pyridine ring itself can undergo nucleophilic substitution, particularly at positions 2 and 4. quimicaorganica.orgyoutube.com
Electrophilic Centers : The most prominent electrophilic site is the carbonyl carbon of the formyl group, which is susceptible to attack by nucleophiles. Additionally, the carbon atoms in the pyridine ring, particularly those at positions 2 and 4, are rendered electron-deficient by the electronegative nitrogen atom and can be attacked by strong nucleophiles. bhu.ac.in The reactivity of pyridine rings towards electrophiles and nucleophiles can be enhanced by converting them to pyridine-N-oxides. bhu.ac.in
Advanced Spectroscopic Methodologies in Compound Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
A complete NMR analysis, including advanced 1D (¹H, ¹³C) and 2D experiments (like COSY, HSQC, HMBC), is crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the formylphenyl and hydroxypyridine rings. Such data would provide precise chemical shifts and coupling constants, offering insights into the electronic environment of each nucleus and the dihedral angles between the aromatic rings.
Application of Advanced 1D and 2D NMR Experiments
Without experimental spectra, a table of expected chemical shifts cannot be accurately compiled. A detailed analysis using 2D NMR would be necessary to resolve any signal overlap and definitively establish the complex structure.
Dynamic NMR Studies for Exchange Processes
Dynamic NMR studies could reveal information about conformational changes, such as restricted rotation around the bond connecting the phenyl and pyridine (B92270) rings, or proton exchange processes involving the hydroxyl group. The rates of these processes, if present, could be determined by analyzing changes in the NMR line shape at different temperatures. This information is currently unavailable.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures
Vibrational spectroscopy is essential for identifying the key functional groups within 2-(3-Formylphenyl)-4-hydroxypyridine. The Infrared (IR) and Raman spectra would be expected to show characteristic absorption and scattering bands.
Expected Vibrational Modes for this compound:
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (aldehyde) | Stretching | 1690-1715 |
| C=C, C=N (aromatic rings) | Stretching | 1450-1650 |
| C-O (hydroxyl) | Stretching | 1200-1300 |
This table represents generalized expected ranges and is not based on experimental data for the specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system formed by the two aromatic rings and the formyl group. The position of the maximum absorption wavelength (λmax) would provide insight into the extent of electronic conjugation. Solvatochromism studies, measuring the spectrum in solvents of varying polarity, could further elucidate the nature of the electronic transitions.
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry would confirm the molecular weight of this compound (C₁₂H₉NO₂, Molecular Weight: 199.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would help to piece together the structure by identifying stable fragment ions, such as the loss of the formyl group (-CHO) or cleavage at the bond connecting the two rings.
Integration of Spectroscopic Data with Computational Methods for Enhanced Structural Insights
To overcome the lack of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed. These calculations can predict spectroscopic properties, including NMR chemical shifts, vibrational frequencies, and electronic transition energies. Comparing these theoretical predictions with any future experimental data would provide a powerful tool for structural validation and a deeper understanding of the molecule's properties. However, no dedicated computational studies for this specific compound were found.
Computational Chemistry and Cheminformatics Investigations
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a vast range of molecular properties for compounds like 2-(3-Formylphenyl)-4-hydroxypyridine, offering a balance between accuracy and computational cost.
DFT calculations can elucidate the ground-state geometry of the molecule, determining bond lengths, bond angles, and dihedral angles with high precision. This structural information is fundamental for understanding the molecule's stability and conformational preferences. For this compound, DFT can model the tautomeric equilibrium between the 4-hydroxypyridine (B47283) form and its corresponding pyridone form (4-(3-Formylphenyl)-1,2-dihydropyridin-2-one), predicting which tautomer is more stable in the gas phase or in different solvent environments. researchgate.net
Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the formyl group (-CHO) and the electron distribution in the phenyl and pyridine (B92270) rings would significantly influence these orbitals.
Electrostatic potential (ESP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atoms of the hydroxyl and formyl groups, along with the nitrogen of the pyridine ring, are expected to be regions of negative potential, making them key sites for hydrogen bonding and other intermolecular interactions. mdpi.comnih.gov
Vibrational frequency calculations are another important application of DFT. The predicted infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations.
Table 1: Molecular Properties of this compound Predicted by DFT
| Property | Description |
| Optimized Geometry | Provides precise bond lengths, bond angles, and the planarity between the phenyl and pyridine rings. |
| Tautomeric Stability | Calculates the relative energies of the 4-hydroxypyridine and 2-pyridone tautomers to predict the predominant form. researchgate.net |
| HOMO-LUMO Energy Gap | Indicates the molecule's electronic excitability and chemical reactivity. A lower gap suggests higher reactivity. |
| Electrostatic Potential | Maps the charge distribution, identifying nucleophilic (negative potential, e.g., O, N atoms) and electrophilic (positive potential) sites, which is crucial for predicting non-covalent interactions. mdpi.com |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents. |
| Vibrational Frequencies | Predicts the positions of peaks in IR and Raman spectra, corresponding to the vibrational modes of the functional groups (e.g., C=O stretch of the aldehyde, O-H stretch of the hydroxyl group). |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the physical movements of atoms and molecules over time. github.ionih.gov For this compound, MD simulations are crucial for understanding its behavior in a solution, which is more representative of its state in biological systems or chemical reactions. chemrxiv.orgrsc.org
An MD simulation involves defining a "box" containing the molecule of interest and a large number of explicit solvent molecules (e.g., water, octane, or a mixture). researchgate.net By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve over a specific period.
These simulations can predict important solution-phase properties:
Solvation and Hydration: MD can reveal how solvent molecules, particularly water, arrange themselves around this compound. It can quantify the number of hydrogen bonds formed between the solute's hydroxyl, formyl, and pyridine groups and the surrounding water molecules, providing insight into its water solubility. researchgate.net
Conformational Dynamics: The simulation tracks the rotation around single bonds, such as the bond connecting the phenyl and pyridine rings. This reveals the molecule's flexibility and the distribution of its accessible conformations in solution.
Behavior at Interfaces: In multiphasic systems, such as an oil-water mixture, MD simulations can show whether this compound acts as a surfactant. researchgate.net It would predict if the molecule preferentially accumulates at the interface and its average orientation, for instance, with the polar hydroxypyridine part in the water phase and the less polar phenyl ring in the oil phase. researchgate.net
The choice of force field—a set of parameters that defines the potential energy of the system—is critical for the accuracy of MD simulations. rsc.org Force fields like GAFF, CHARMM, or OPLS are commonly used for organic molecules. github.iorsc.org
Table 2: Typical Setup and Outputs of an MD Simulation for this compound in Water
| Parameter / Output | Description |
| System Setup | A single molecule of this compound placed in a cubic box of water molecules (e.g., TIP3P water model). |
| Force Field | A classical force field such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) is chosen to describe atomic interactions. rsc.org |
| Simulation Time | Typically run for nanoseconds (ns) to microseconds (µs) to observe equilibrium behavior. |
| Key Outputs | Radial Distribution Functions (RDFs): Show the probability of finding solvent atoms at a certain distance from solute atoms. Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds. Root-Mean-Square Deviation (RMSD): Measures the conformational stability of the molecule over time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a compound like this compound, QSAR can be used to predict its potential biological effects and to guide the design of more potent analogues. nih.govnih.govnih.gov
The QSAR process begins with a dataset of structurally similar molecules for which a specific biological activity (e.g., IC₅₀ values for enzyme inhibition or cancer cell proliferation) has been measured. nih.gov For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). nih.gov
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the charge distribution (e.g., dipole moment, HOMO/LUMO energies from DFT).
Hydrophobic descriptors: Such as the partition coefficient (LogP). nih.gov
The resulting QSAR equation serves as a powerful predictive tool. It can be used to estimate the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds that are predicted to be most active. This rational approach significantly streamlines the drug discovery process. mdpi.com
Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptor | Information Provided |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions with a biological target. |
| Steric | Molecular Volume / Surface Area | Describes the size and shape of the molecule, which is critical for fitting into a receptor's binding pocket. |
| Topological | Wiener Index / Kier & Hall Connectivity Indices | Encodes information about molecular branching and complexity. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts how the molecule will distribute between aqueous and lipid environments, affecting its ability to cross cell membranes. nih.gov |
| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Quantifies the potential for forming hydrogen bonds, a key interaction in drug-receptor binding. The -OH group is a donor; the N and O atoms are acceptors. |
Virtual Screening and Ligand-Based Design Methodologies for Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. nih.govmdpi.com If this compound has shown interesting biological activity, virtual screening can help identify its molecular target. Conversely, if a target is known, screening can identify novel, structurally similar compounds. nih.govmdpi.com
There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, which can be obtained from X-ray crystallography or homology modeling. A technique called molecular docking is used to computationally place this compound into the binding site of the target. A scoring function then estimates the binding affinity. This process can be repeated for thousands of proteins to generate a ranked list of potential targets for the compound. nih.gov
Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov It relies on the principle that structurally similar molecules tend to have similar biological activities. A pharmacophore model can be built based on this compound. This model represents the essential 3D arrangement of its key features: a hydrogen bond donor (the -OH group), hydrogen bond acceptors (the carbonyl oxygen and pyridine nitrogen), and aromatic rings. This pharmacophore can then be used as a 3D query to search databases for other molecules that share these features in the same spatial arrangement. mdpi.comnih.gov
These methodologies allow researchers to rapidly sift through vast chemical space, prioritizing a smaller, more manageable number of compounds for experimental testing and target validation. researchgate.net
Table 4: A Hypothetical Workflow for Target Identification using Virtual Screening
| Step | Method |
| 1. Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized. |
| 2. Target Database | A library of known 3D protein structures (e.g., the Protein Data Bank) is prepared for docking. |
| 3. Docking | The compound is docked into the active site of each protein in the database using software like AutoDock Vina. nih.gov |
| 4. Scoring & Ranking | A scoring function calculates the predicted binding energy for each protein-ligand complex. Proteins are ranked based on this score. |
| 5. Post-filtering | The top-ranked proteins are analyzed for biological relevance. For example, if the compound showed anti-cancer activity, cancer-related proteins would be prioritized. |
| 6. Experimental Validation | The highest-priority protein targets are tested experimentally (e.g., via enzyme inhibition assays) to confirm the computationally predicted interaction. |
Mechanistic Computational Studies of Chemical Transformations
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. acs.org It can be used to study both the synthesis of this compound and its subsequent chemical transformations. By modeling the reaction pathway, researchers can gain a detailed understanding of how the transformation occurs at the molecular level. researchgate.net
For a given reaction, computational studies can:
Identify Intermediates and Transition States: The structures and energies of all species along the reaction coordinate—reactants, intermediates, transition states, and products—can be calculated.
Determine the Rate-Limiting Step: By comparing the energy barriers (activation energies) for each step, the rate-limiting step of the reaction can be identified as the one with the highest energy transition state. rsc.org
Explain Selectivity: In reactions where multiple products are possible (e.g., regioselectivity in the arylation of hydroxypyridine), DFT can calculate the activation energies for the different pathways to predict and explain which product is favored. acs.org
Elucidate the Role of a Catalyst: If the reaction is catalyzed, computations can model how the catalyst interacts with the reactants to lower the activation energy barrier. For instance, studies have detailed the mechanism for the hydrogenation of substituted pyridines catalyzed by a Lewis acid. rsc.org
A potential mechanistic study for this compound could involve modeling its synthesis via a Suzuki or Negishi cross-coupling reaction, or investigating the mechanism of a reduction or oxidation reaction involving its formyl group. chemrxiv.org These computational insights are invaluable for optimizing reaction conditions (temperature, solvent, catalyst) to improve yields and selectivity. nih.gov
Table 5: Computational Investigation of a Hypothetical Reaction: Reduction of the Formyl Group
| Step | Computational Task |
| 1. Define Reaction Pathway | Propose a plausible mechanism, for example, the nucleophilic attack of a hydride (from a reducing agent like NaBH₄) on the carbonyl carbon of the formyl group. |
| 2. Locate Stationary Points | Use DFT to find the minimum energy structures of the reactant (this compound), the transition state, any intermediates, and the final product (2-(3-(Hydroxymethyl)phenyl)-4-hydroxypyridine). nih.gov |
| 3. Calculate Energies | Determine the relative free energies of all stationary points to construct an energy profile for the reaction. |
| 4. Identify Rate-Limiting Step | The energy difference between the reactant and the highest-energy transition state gives the overall activation barrier, identifying the slowest step. rsc.org |
| 5. Analyze Transition State | Examine the geometry and vibrational frequencies of the transition state to confirm it connects the reactant and product correctly and to understand the key bond-forming/breaking events. |
Chemical Reactivity and Derivatization Studies
Reactivity of the Formyl Group (e.g., Condensations, Reductions, Oxidations)
The aldehyde (formyl) functionality on the phenyl ring is a versatile handle for a variety of chemical transformations, including condensations, reductions, and oxidations.
Condensation Reactions: The formyl group readily participates in condensation reactions to form new carbon-carbon bonds. Aldol-type condensations can be achieved by reacting the aldehyde with enolates, such as those generated from picolines using strong bases like lithium diisopropylamide (LDA). organicchemistrytutor.com This allows for the synthesis of complex structures like hydroxyphenyl-pyridyl-ethanols. organicchemistrytutor.com Furthermore, the formyl group is a suitable substrate for Knoevenagel and Claisen-Schmidt condensation reactions. The Knoevenagel reaction involves condensation with active methylene (B1212753) compounds, while the Claisen-Schmidt reaction involves condensation with ketones or other aldehydes, often under basic conditions, to yield chalcone-like structures (α,β-unsaturated ketones). libretexts.orgnih.gov These reactions are fundamental in building larger, conjugated systems. For instance, the reaction of aromatic aldehydes with acetylpyridines is a common strategy for synthesizing complex heterocyclic structures. youtube.com
Reductions and Oxidations: The formyl group exists in an intermediate oxidation state, allowing for both reduction to an alcohol and oxidation to a carboxylic acid. libretexts.org The reduction to a primary alcohol (a hydroxymethyl group) can be accomplished using standard reducing agents. Conversely, oxidation to a carboxylic acid can be achieved using various oxidizing agents, such as the Jones reagent (chromium trioxide in sulfuric acid). libretexts.orglibretexts.org This redox flexibility significantly enriches the synthetic utility of the parent compound, enabling access to derivatives with alcohol or carboxylic acid functionalities, which can be used for further esterification or amidation reactions.
| Reaction Type | Description | Typical Reagents/Conditions | Product Type |
|---|---|---|---|
| Condensation | Forms C-C bonds with active methylene compounds or enolates. libretexts.orgnih.gov | Ketones, other aldehydes, active methylene compounds (e.g., malonates), Base (e.g., NaOH, piperidine). nih.gov | α,β-Unsaturated ketones (Chalcones), Substituted ethylenes. |
| Reduction | Reduces the aldehyde to a primary alcohol. libretexts.org | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4). | Primary alcohol (hydroxymethyl group). |
| Oxidation | Oxidizes the aldehyde to a carboxylic acid. libretexts.orglibretexts.org | Jones reagent (CrO3/H2SO4), Potassium permanganate (B83412) (KMnO4). | Carboxylic acid. |
Reactivity of the Hydroxyl Group (e.g., Alkylation, Acylation, Chelation)
The 4-hydroxy group on the pyridine (B92270) ring is another key site for functionalization, primarily acting as a nucleophile or a chelating agent. It can undergo tautomerization to the corresponding pyridone form.
Alkylation and Acylation: The hydroxyl group can be readily derivatized through O-alkylation and O-acylation reactions. Alkylation, the addition of an alkyl group, can be performed using alkyl halides. nih.gov Acylation involves the reaction with acylating agents like acetic anhydride (B1165640) or acyl chlorides, often in the presence of a base like pyridine, to form ester derivatives. wikipedia.org These reactions are crucial for modifying the compound's physical properties, such as solubility and lipophilicity, and for protecting the hydroxyl group during subsequent synthetic steps. wikipedia.org While N-alkylation of the pyridone tautomer is also possible and can be a competing pathway, O-alkylation and O-acylation are standard transformations for the hydroxyl group. nih.gov
| Reaction Type | Reagent Type | Typical Conditions | Product |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH3I), Sulfates (e.g., (CH3)2SO4) | Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, Acetone) | 4-Alkoxypyridine derivative |
| Acylation | Acyl chlorides (e.g., CH3COCl), Anhydrides (e.g., Acetic Anhydride) | Base (e.g., Pyridine, Triethylamine), Optional catalyst (e.g., DMAP) wikipedia.org | 4-Acyloxypyridine derivative (Ester) |
Chelation: Hydroxypyridinones are well-known for their ability to chelate metal ions, particularly iron (III). While the subject molecule is a 4-hydroxypyridine (B47283), the presence of the hydroxyl group and the pyridine nitrogen atom creates a potential bidentate chelation site. Studies on similar 3-hydroxypyridin-4-one ligands have shown they behave as bidentate chelators for Fe(III). This suggests that 2-(3-Formylphenyl)-4-hydroxypyridine and its derivatives could be explored for applications in coordination chemistry and as ligands for various metal ions.
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The pyridine ring possesses distinct electronic properties that govern its reactivity towards substitution reactions.
Electrophilic Substitution: The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions much more difficult than on benzene (B151609) and requiring harsh conditions. Furthermore, the presence of the hydroxyl group and the phenyl ring with its electron-withdrawing formyl group can further influence the ring's reactivity. Hydroxyl and formyl groups are generally considered electron-withdrawing, which would further decrease the electron density of the pyridine ring and reduce its activity in electrophilic substitution reactions. libretexts.org In the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, which strongly deactivates the ring. If substitution were to occur, it would favor the C-3 and C-5 positions.
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at the C-2, C-4, or C-6 positions. The electron-withdrawing substituents on the molecule would enhance the pyridine ring's affinity for nucleophiles, promoting such reactions. libretexts.org While the parent molecule lacks a leaving group, synthetic strategies could introduce one (e.g., a halogen) to enable functionalization via nucleophilic attack.
Regioselective Functionalization of the Phenyl Substituent
The phenyl ring offers another platform for substitution, with the regioselectivity being governed by the directing effects of its existing substituents: the formyl group and the 4-hydroxypyridin-2-yl group.
Both the formyl group and the pyridine ring are electron-withdrawing groups, which deactivate the phenyl ring towards electrophilic aromatic substitution. wikipedia.org
Formyl Group (-CHO): This is a moderately deactivating group and a strong meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, directing incoming electrophiles to the positions meta to itself.
4-Hydroxypyridin-2-yl Group: The pyridine ring itself is electron-withdrawing. Therefore, the entire substituent acts as a deactivating group.
Given that the phenyl ring is substituted at positions 1 (with the pyridinyl group) and 3 (with the formyl group), the directing effects are as follows:
The formyl group at C-3 directs incoming electrophiles to positions C-5 and C-1 (which is already substituted).
The pyridinyl group at C-1 deactivates the ring and would also tend to direct meta to itself, towards positions C-3 (already substituted) and C-5.
Therefore, the effects of both deactivating groups are additive, strongly deactivating the entire phenyl ring. Any electrophilic substitution that does occur is strongly directed to the C-5 position, which is meta to both existing substituents. Functionalization at positions C-2, C-4, or C-6 would be highly disfavored. This makes regioselective functionalization predictable, albeit challenging due to the low reactivity of the ring.
Design and Synthesis of Chemically Diverse Derivatives for Academic Exploration
The multiple reactive sites on this compound make it an excellent starting material for generating chemically diverse libraries of compounds for academic research. The functional handles can be manipulated to tune the molecule's properties for various applications.
Materials Science: The formyl group can be used in condensation reactions to synthesize larger conjugated systems. For example, derivatives of 3-(4-Formylphenyl)-triazole functionalized coumarins have been explored as blue-violet luminophores for potential use in optoelectronics. Similar strategies could be applied to this compound to create novel fluorescent materials.
Coordination Chemistry: As discussed, the 4-hydroxypyridine moiety presents a potential metal-binding site. Derivatives can be synthesized to enhance this chelating ability, for example, by reducing the formyl group to an alcohol, creating a potential tridentate ligand. These new ligands could be studied for their coordination properties with various transition metals.
Medicinal Chemistry Scaffolds: The core structure is a scaffold that can be decorated with different functional groups to explore structure-activity relationships. For instance, functionalization of the phenyl ring on related imidazonaphthyridine systems has been shown to produce intriguing differences in cytocidal activity. The ability to perform reactions like alkylation, acylation, and condensation allows for the systematic modification of the molecule's size, polarity, and hydrogen bonding capabilities, which are key parameters in drug design.
The synthesis of precursors for larger molecules is another area of exploration. For example, styrylpyridine derivatives, formed from condensation reactions of formyl- and methyl-pyridines, are used as building blocks for more complex structures. libretexts.org The chemical reactivity of this compound thus provides a rich platform for creating novel molecules with tailored functions for a wide range of scientific investigations.
Biological Relevance and Mechanistic Research
Investigation of Enzyme Inhibition Mechanisms
Currently, there is no specific information available in the reviewed scientific literature detailing the enzyme inhibition mechanisms of 2-(3-Formylphenyl)-4-hydroxypyridine. However, research on related pyridine (B92270) derivatives provides a framework for potential interactions.
Detailed studies on the interaction of this compound with specific enzyme active sites have not been identified. The biological activity of pyridine derivatives can be significantly influenced by the nature and position of their substituents, which dictates their ability to bind to enzyme active sites. For example, some pyridine-containing compounds act as monooxygenase inhibitors. nih.gov The 6-Hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), a flavoprotein, is crucial for the pyrrolidine (B122466) pathway of nicotine (B1678760) degradation. nih.gov This enzyme catalyzes the β-hydroxylation of the pyridine ring. nih.gov
Information regarding the specific modulatory effects of this compound on enzyme activity is not presently available. Generally, pyridine derivatives can act as either inhibitors or activators of enzymes depending on the specific molecular context. For instance, the reduction of the flavoprotein HspB by NADH is stimulated by the presence of 6-hydroxy-3-succinoyl-pyridine. nih.gov
Receptor Binding and Allosteric Modulation Studies
There are no specific studies on the receptor binding or allosteric modulation properties of this compound found in the current body of scientific literature.
Molecular Interactions with Biological Macromolecules (e.g., Protein Binding, DNA Intercalation)
Specific data on the interaction of this compound with biological macromolecules such as proteins and DNA is not available.
Microbiological Metabolism and Biotransformation Pathways of Pyridine Derivatives
The biodegradation of pyridine and its derivatives is a well-documented phenomenon carried out by various bacteria and fungi under both aerobic and anaerobic conditions. nih.govnih.gov The rate of transformation is dependent on the nature of the substituents on the pyridine ring. nih.gov
The initial and critical step in the microbial degradation of many pyridine derivatives is hydroxylation, which increases the compound's polarity. nih.gov This can occur at different positions on the pyridine ring and is influenced by the existing substituents. nih.gov
Hydroxylation:
Ortho-hydroxylation: This is often catalyzed by multicomponent molybdenum-containing monooxygenases. nih.gov
Meta-hydroxylation: This is typically catalyzed by monocomponent FAD-dependent monooxygenases. nih.gov
C3-Hydroxylation: A significant challenge due to the electronic properties of the pyridine core, C3-hydroxylation can be achieved through photochemical valence isomerization of pyridine N-oxides. acs.org
Ring-Opening Mechanisms: Following hydroxylation, the pyridine ring can be cleaved. For example, pyridine-3,4-diol, an intermediate in the metabolism of 4-hydroxypyridine (B47283) by Agrobacterium sp., is metabolized further into pyruvate, formate, and ammonia (B1221849). capes.gov.br The cleavage of the pyridine ring in this instance is mediated by a dioxygenase that acts between carbons 2 and 3. capes.gov.br In other organisms, such as Arthrobacter sp., the degradation of pyridine involves a four-step enzymatic pathway that concludes with the formation of succinic acid. asm.org This pathway is initiated by a two-component flavin-dependent monooxygenase that directly cleaves the ring. asm.org
The metabolism of pyridine derivatives is complex and can involve various intermediates. For instance, the metabolism of 2-picolinic acid can lead to the formation of 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and 2,5-dihydroxypyridine (B106003). asm.org
Below is a table summarizing key enzymes involved in pyridine derivative metabolism and their mechanisms.
| Enzyme/Enzyme System | Substrate Class | Mechanism | Organism Example |
| Molybdenum-containing monooxygenases | Pyridine derivatives | Ortho-hydroxylation | Alcaligenes faecalis nih.gov |
| FAD-dependent monooxygenases | Pyridine derivatives | Meta-hydroxylation | Alcaligenes faecalis nih.gov |
| Pyridine-3,4-diol dioxygenase | Dihydroxypyridines | Ring cleavage between C-2 and C-3 | Agrobacterium sp. capes.gov.br |
| Two-component flavin-dependent monooxygenase | Pyridine | Direct ring cleavage | Arthrobacter sp. asm.org |
| 6-Hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) | 6-hydroxy-3-succinoyl-pyridine | β-hydroxylation of the pyridine ring | Pseudomonas putida S16 nih.gov |
Genetic and Biochemical Analysis of Catabolic Enzymes and Pathways
While direct genetic and biochemical studies on the catabolism of this compound are not extensively documented, significant insights can be drawn from research on structurally related hydroxypyridine compounds. The degradation of N-heterocyclic compounds is a key biological process, and studies on simpler molecules like 4-hydroxypyridine (4-HP) and 3-hydroxypyridine (B118123) provide a model for understanding the potential enzymatic breakdown of more complex derivatives.
In Arthrobacter sp. strain IN13, which utilizes 4-HP as its sole carbon and energy source, a specific gene cluster, designated kpi, is responsible for its degradation. nih.gov The expression of proteins from this cluster is inducible by the substrate. nih.govnih.gov The catabolic pathway begins with the hydroxylation of 4-HP at the third position, a reaction catalyzed by KpiA, a flavin-dependent monooxygenase, to produce 3,4-dihydroxypyridine. nih.gov Subsequently, the pyridine ring is cleaved by KpiC, an extradiol dioxygenase belonging to the amidohydrolase family. nih.gov This ring-opening step yields 3-(N-formyl)-formiminopyruvate, which is then converted to 3-formylpyruvate by the KpiB hydrolase. nih.govresearchgate.net
Similarly, the degradation of 3-hydroxypyridine has been elucidated in Agrobacterium sp. strain DW-1. nih.gov The initial step involves α-hydroxylation to form the major metabolite 2,5-dihydroxypyridine (2,5-DHP). nih.gov This intermediate is then transformed by a Fe²⁺-dependent dioxygenase into N-formylmaleamic acid, which is further processed into maleic acid and fumaric acid. nih.gov The enzymes involved in 3-hydroxypyridine degradation are also inducible. nih.gov
These pathways, involving initial hydroxylation followed by ring cleavage, represent common strategies for the bacterial catabolism of hydroxypyridines. It is plausible that the degradation of this compound would involve a similar sequence of enzymatic reactions, likely initiated by a monooxygenase to further hydroxylate the pyridine ring, followed by the action of a dioxygenase for ring fission. The large phenyl substituent would, however, necessitate enzymes capable of accommodating a more sterically hindered substrate.
Table 1: Key Enzymes in Hydroxypyridine Catabolism
This table summarizes the enzymes and their respective functions as identified in the catabolic pathways of related hydroxypyridine compounds.
| Enzyme | Organism | Substrate | Function | Gene Cluster |
| KpiA | Arthrobacter sp. IN13 | 4-Hydroxypyridine | Flavin-dependent monooxygenase; catalyzes hydroxylation to 3,4-dihydroxypyridine. nih.gov | kpi nih.gov |
| KpiC | Arthrobacter sp. IN13 | 3,4-Dihydroxypyridine | Extradiol dioxygenase; performs oxidative ring opening. nih.gov | kpi nih.gov |
| KpiB | Arthrobacter sp. IN13 | 3-(N-formyl)-formiminopyruvate | Hydrolase; converts the ring cleavage product to 3-formylpyruvate. nih.govresearchgate.net | kpi nih.gov |
| Dioxygenase | Agrobacterium sp. DW-1 | 2,5-Dihydroxypyridine | Fe²⁺-dependent dioxygenase; transforms 2,5-DHP to N-formylmaleamic acid. nih.gov | Not specified |
Metal Chelation Properties in Biological Systems
The 4-hydroxypyridine moiety in this compound is structurally related to 3-hydroxy-4-pyridinones (3,4-HPs), a class of compounds renowned for their potent metal-chelating abilities. mdpi.comresearchgate.net These compounds are characterized by a heterocyclic ring with ortho-positioned keto and hydroxy groups, which act as a bidentate (O,O)-donor system, forming highly stable complexes with hard metal ions, particularly those in a +3 oxidation state. mdpi.comnih.gov
The primary biological relevance of this chelating ability lies in its application for sequestering excess metal ions. Iron(III) is a principal target for 3,4-HP derivatives due to its crucial, yet potentially toxic, role in biological systems. nih.gov In conditions of iron overload, chelators are essential for removing toxic iron deposits. nih.gov The 3-hydroxy-4-pyridinone structure is considered a "privileged" chelating motif in medicinal chemistry for this purpose. mdpi.com Deferiprone, a well-known 3,4-HP derivative, is an orally active drug used in the treatment of iron overload. nih.gov
The affinity of 3,4-HPs for different metal ions has been studied extensively. Thermodynamic studies of bifunctional 3-hydroxy-4-pyridinones show a high selectivity for Fe³⁺ over other biologically significant divalent cations such as Cu²⁺ and Zn²⁺. nih.gov This selectivity is crucial as it minimizes the risk of depleting essential metals while targeting the toxic excess of another. nih.gov The stability of the formed metal complexes is a key determinant of their efficacy. For instance, studies on various 3,4-HP ligands demonstrate the formation of stable FeL₃ complexes. nih.gov The introduction of different functional groups onto the pyridinone ring can modulate the lipophilicity and, consequently, the biological activity of the chelator. nih.gov Given its structure, this compound, which can exist in its 3-hydroxy-4-pyridinone tautomeric form, is expected to exhibit strong metal-chelating properties, with a particular affinity for Fe(III).
Table 2: Metal Complex Stability of a Representative 3-Hydroxy-4-Pyridinone Ligand (H₂(L2))
This table presents the experimental stability constants for complexes formed between a bifunctional 3-hydroxy-4-pyridinone ligand and key biological metal ions, highlighting the high stability of the iron(III) complex.
| Metal Ion | Complex Species | Log Stability Constant (logβ) at 298.15 K |
| Fe³⁺ | [FeL]⁺ | 13.04 |
| [FeL₂]⁻ | 24.08 | |
| [FeL₃]³⁻ | 33.78 | |
| Cu²⁺ | [CuL] | 10.35 |
| [CuL₂]²⁻ | 18.31 | |
| Zn²⁺ | [ZnL] | 7.91 |
| [ZnL₂]²⁻ | 14.24 | |
| Al³⁺ | [AlL]⁺ | 11.23 |
| [AlL₂]⁻ | 21.05 | |
| [AlL₃]³⁻ | 28.93 |
Data adapted from studies on bifunctional 3-hydroxy-4-pyridinones for comparative purposes. nih.gov
Exploration of Advanced Academic Applications
Design of Ligands for Coordination Chemistry
The 4-hydroxypyridine (B47283) moiety of 2-(3-Formylphenyl)-4-hydroxypyridine is a versatile coordinating group in inorganic chemistry. It exists in a tautomeric equilibrium with its keto form, 4-pyridone. wikipedia.orgchemtube3d.com Both forms are capable of coordinating with metal ions. The hydroxypyridine form typically coordinates through the nitrogen atom, while the pyridone form can coordinate through the exocyclic oxygen atom. tandfonline.com This duality allows for diverse bonding modes, including acting as a terminal or a bridging ligand, connecting multiple metal centers. tandfonline.comwikipedia.org Hydroxypyridine and pyridone ligands are known to form stable complexes with a range of transition metals, including copper(II), ruthenium, and others. tandfonline.comresearchgate.nettandfonline.com
The presence of the 3-formylphenyl group adds another layer of functionality. While the formyl group itself is a weaker coordinator than the hydroxypyridine nitrogen or pyridone oxygen, it can be involved in forming more complex, polynuclear structures or can be chemically modified post-coordination. wikipedia.org For instance, the aldehyde can be converted into an imine (a Schiff base) by condensation with a primary amine, creating a multidentate ligand capable of forming highly stable complexes with various metal ions. dntb.gov.ua
The combination of these two groups in this compound suggests its potential as a versatile ligand. It could initially bind to a metal center via the hydroxypyridine/pyridone unit, leaving the formyl group available for subsequent reactions to build more elaborate coordination polymers or metal-organic frameworks (MOFs).
Table 1: Potential Coordination Modes of this compound
| Functional Group | Potential Coordination Site(s) | Bonding Mode | Potential Metal Ions |
|---|---|---|---|
| 4-Hydroxypyridine | Pyridine (B92270) Nitrogen | Monodentate | Ru(II), Rh(III), Ir(III) |
| 4-Pyridone (tautomer) | Carbonyl Oxygen | Monodentate, Bidentate (bridging) | Cu(II), Fe(III), Zn(II) |
| 3-Formylphenyl | Formyl Oxygen | Monodentate (weak) | Lanthanides, Actinides |
Supramolecular Assemblies and Self-Organization Research
Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com The structure of this compound is well-suited for forming such assemblies. The 4-hydroxypyridine moiety is capable of strong and directional hydrogen bonding. The pyridone tautomer, in particular, can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust, self-complementary dimers or extended chains. chemtube3d.com This type of interaction is a powerful tool in crystal engineering for creating predictable structural motifs. acs.org
Development as Organic Catalysts or Organocatalytic Promoters
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine and its derivatives are a cornerstone of organocatalysis, often acting as nucleophilic catalysts or bases. dntb.gov.uaresearchgate.net The nitrogen atom of the pyridine ring can activate substrates, for example, in acylation reactions. Furthermore, the development of chiral pyridine derivatives has enabled a wide range of asymmetric transformations. researchgate.net
The formyl group on the phenyl ring introduces another catalytic possibility. Aldehydes can participate in enamine and iminium ion catalysis, classic strategies in organocatalysis for forming carbon-carbon bonds, such as in aldol (B89426) and Michael reactions. nih.gov Aniline-type catalysts, which have mild reactivity, have been shown to be effective in discriminating between different formyl groups within the same molecule. nih.govresearchgate.net
Given its bifunctional nature, this compound could potentially act as a cooperative catalyst. The hydroxypyridine end could serve as a Brønsted acid/base site or a hydrogen-bond donor to activate one substrate, while the formyl group on the other end could engage in iminium/enamine activation with another substrate, bringing the two reactants into close proximity within a single catalytic cycle. Photochemical methods that generate pyridinyl radicals also represent a modern avenue for pyridine functionalization and catalysis. nih.govacs.org
Applications in Advanced Material Science (e.g., Liquid Crystals, Optoelectronic Materials)
The development of new materials for electronics and displays often relies on organic molecules with specific structural features. Liquid crystals, for instance, are typically composed of rigid, rod-shaped molecules (mesogens) that can align in specific ways to manipulate light. Molecules containing multiple aromatic rings, such as the phenyl and pyridine rings in this compound, form the rigid core necessary for liquid crystalline behavior. tandfonline.cominformahealthcare.commdpi.com The incorporation of a pyridine ring can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase, due to its polarity and specific intermolecular interactions. informahealthcare.comnih.gov
Furthermore, π-conjugated organic molecules are the basis for many optoelectronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alfa-chemistry.comossila.com The conjugated system spanning the phenyl and pyridine rings in this compound suggests it could possess interesting photophysical properties. mdpi.com The electronic characteristics of such molecules can be tuned by adding electron-donating or electron-withdrawing groups. The formyl group is electron-withdrawing, while the hydroxypyridine group's properties can vary, potentially allowing this molecule to function within donor-acceptor architectures common in optoelectronic materials.
Table 2: Predicted Physicochemical Properties Relevant to Material Science
| Property | Predicted Characteristic | Rationale | Potential Application |
|---|---|---|---|
| Molecular Shape | Anisotropic, semi-rigid | Presence of two aromatic rings | Liquid Crystal Mesogen |
| Electronic Structure | π-conjugated system | Phenyl and pyridine rings | Optoelectronic Material |
| Dipole Moment | Moderate to High | Polar C=O, C-N, and O-H bonds | Nematic Liquid Crystals, OLEDs |
Chemical Probes and Biosensing Agent Development
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. researchgate.netyoutube.com Fluorescent probes are particularly valuable as they allow for visualization of the target within cells or tissues. The design of such probes often involves combining a target recognition unit with a fluorophore (a molecule that emits light). rsc.org
While 4-hydroxypyridine itself is reportedly non-fluorescent, many of its derivatives and related heterocyclic compounds, like 8-hydroxyquinoline, are excellent fluorophores, especially upon metal chelation. nih.govnih.gov The hydroxypyridine moiety in this compound could serve as a binding site for specific metal ions. If this binding event were to "turn on" or modulate the fluorescence of the molecule, it could form the basis of a selective metal ion sensor. rsc.org
The formyl group offers a versatile handle for bioconjugation. It can react with specific functional groups on biomolecules, such as hydrazides or aminooxy groups, to form stable covalent linkages. Recent work has shown that 2-formylphenyl boronic acids can react with hydrazide-functionalized ligands to form iminoboronates, which are useful as reversible linkers in the development of chemical probes. nih.gov This suggests that the formylphenyl group could be used to attach the molecule to a larger biological target or to a different signaling component, creating a modular and adaptable probe system.
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthetic Methodologies
While 2-(3-Formylphenyl)-4-hydroxypyridine is itself achiral, the introduction of chirality into its derivatives could unlock significant potential, particularly for applications in pharmacology and asymmetric catalysis. Future research should focus on developing efficient and highly selective methods to synthesize chiral analogues.
Current strategies in asymmetric synthesis, such as those involving intramolecular epoxide-opening or the use of chiral auxiliaries, provide a conceptual basis for this endeavor. nih.govcapes.gov.br For instance, a prospective research direction could involve the asymmetric reduction of the formyl group to a chiral hydroxymethyl group, followed by further stereocontrolled transformations. Another avenue is the development of catalytic enantioselective C-H functionalization methods that can directly introduce chiral substituents onto the pyridine (B92270) or phenyl rings. researchgate.net
A hypothetical asymmetric synthesis to produce a chiral derivative is outlined below:
| Target Derivative | Proposed Synthetic Approach | Key Challenge |
| (R)- or (S)-1-(3-(4-hydroxypyridin-2-yl)phenyl)ethanol | Asymmetric transfer hydrogenation of the formyl group on this compound using a chiral ruthenium or rhodium catalyst. | Achieving high enantioselectivity (ee%) while avoiding catalyst poisoning by the pyridine nitrogen. |
| Chiral dihydropyridine (B1217469) analogues | Enantioselective organocatalytic reduction of the pyridone tautomer, followed by trapping of the resulting chiral intermediate. | Controlling the regioselectivity and stereoselectivity of the reduction in a multifunctional substrate. |
The successful development of such methodologies would provide access to a new class of chiral ligands and building blocks for creating advanced materials and therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-analyze cycle. springernature.comnih.gov For a scaffold like this compound, these computational tools offer immense potential for future exploration.
The following table outlines potential applications of AI/ML in the context of this specific compound:
| AI/ML Application | Description | Potential Outcome |
| Property Prediction | Use graph neural networks trained on large chemical databases to predict physicochemical properties (e.g., solubility, pKa) and biological activities of virtual derivatives. philadelphia.edu.jo | Rapid identification of promising candidates for synthesis and testing, minimizing resource expenditure on less viable molecules. |
| Retrosynthesis Planning | Employ AI algorithms to analyze the structure of complex derivatives and propose multiple viable synthetic routes from commercially available starting materials. acs.orgphiladelphia.edu.jo | Discovery of more efficient, cost-effective, and sustainable synthetic strategies. |
| De Novo Design | Utilize generative models to design novel molecules based on the this compound scaffold that are optimized for a specific function, such as binding to a particular protein target. | Creation of innovative compounds with enhanced potency and selectivity that might not be conceived through traditional medicinal chemistry approaches. |
| Reaction Optimization | Apply ML models to predict reaction outcomes and yields under various conditions (e.g., catalyst, solvent, temperature), thereby optimizing the synthesis of the core scaffold and its derivatives. philadelphia.edu.jorsc.org | Increased reaction efficiency, higher yields, and reduced experimental effort in process development. |
Elucidation of Complex Reaction Mechanisms at the Molecular Level
A deep understanding of the reaction mechanisms involving this compound is critical for controlling its reactivity and designing predictable synthetic transformations. The compound's functionality presents several mechanistic questions. The 4-hydroxypyridine (B47283) moiety exists in tautomeric equilibrium with its 4-pyridone form, and the preferred tautomer can dramatically influence its reactivity. researchgate.netchemtube3d.com The interplay between the formyl group, the pyridine nitrogen, and the hydroxyl/keto group in various reactions remains to be systematically studied.
Future research should employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow spectroscopy) and high-level computational chemistry, such as Density Functional Theory (DFT), to investigate these mechanisms. Such studies could map potential energy surfaces, identify transition states, and clarify the roles of catalysts, solvents, and the tautomeric equilibrium. For example, investigating the mechanism of a Knoevenagel condensation at the formyl group could reveal how the pyridine moiety influences the reactivity of the aldehyde, potentially through intramolecular hydrogen bonding or electronic effects. Understanding these fundamentals is crucial for fine-tuning reaction conditions to achieve desired outcomes and prevent unwanted side reactions. mdpi.com
Advanced Studies on Structure-Function Relationships beyond Biological Contexts
While pyridine derivatives are common in pharmaceuticals, their utility extends into materials science as ligands for catalysis, components of organic light-emitting diodes (OLEDs), and building blocks for porous frameworks. nih.govacs.org The unique structure of this compound makes it an attractive candidate for non-biological applications. Future studies should systematically explore the relationship between its structure and its function in these contexts.
By chemically modifying the core structure, new materials with tailored properties can be developed. The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate chelation site for various metal ions, forming organometallic complexes. mdpi.com The formyl group provides a handle for polymerization or for grafting the molecule onto surfaces.
The table below suggests potential structure-function explorations:
| Structural Modification | Potential Non-Biological Function | Rationale |
| Metal Complexation | Homogeneous or heterogeneous catalysis. | The N,O-bidentate site can coordinate to transition metals (e.g., Re, Ru, Pd), creating catalysts for reactions like olefin metathesis or cross-coupling. mdpi.com |
| Polymerization via Formyl Group | Creation of conductive or porous polymers. | Condensation reactions involving the formyl group can lead to conjugated polymers with interesting electronic properties or porous aromatic frameworks (PAFs) for gas storage. |
| Formation of Schiff Bases | Fluorescent sensors. | Condensation of the formyl group with various amines can produce Schiff base derivatives whose fluorescence may be sensitive to the presence of specific metal ions or changes in pH. |
| O-alkylation/arylation | Liquid crystals or organic electronics. | Modifying the hydroxyl group with long alkyl chains or electronically active aryl groups can induce liquid crystalline phases or tune the molecule's performance in electronic devices. |
Exploration of New Chemical Space through Diversification Libraries
To fully unlock the potential of the this compound scaffold, it is essential to explore the chemical space around it by creating diversification libraries. nih.govacs.org This involves using high-throughput synthesis techniques to generate a large number of derivatives where different parts of the molecule are systematically varied. The core scaffold has multiple reactive handles that are ideal for combinatorial chemistry.
The primary sites for diversification are the formyl group, the hydroxyl group, and potentially the C-H bonds on both aromatic rings. acs.orgresearchgate.netresearchgate.net The formyl group is particularly versatile, allowing for reactions such as reductive amination, Wittig reactions, aldol (B89426) condensations, and the formation of imines and oximes. The hydroxyl group can be readily alkylated, acylated, or converted to other functional groups.
A strategy for building a diversification library is outlined in the following table:
| Reactive Site | Reaction Type | Example Reactants | Resulting Substructures |
| Formyl Group | Reductive Amination | Primary/secondary amines, NaBH(OAc)₃ | A diverse set of benzylamine (B48309) derivatives. |
| Formyl Group | Wittig Reaction | Phosphonium ylides | Alkenes with various substituents. |
| Formyl Group | Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Electron-deficient alkenes. |
| Hydroxyl Group | O-Alkylation (Williamson Ether Synthesis) | Alkyl halides, base | A library of ether derivatives. |
| Pyridine/Phenyl Rings | C-H Functionalization | Boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling) | Bi-aryl and amino-substituted derivatives. |
By creating and screening these libraries, researchers can rapidly map structure-activity relationships and identify novel compounds with optimized properties for a wide range of applications, from medicine to advanced materials. youtube.comnih.gov
Q & A
Q. What are the recommended synthesis strategies for 2-(3-Formylphenyl)-4-hydroxypyridine, and how do reaction conditions influence yield?
A two-step approach is commonly employed:
- Step 1 : Functionalize 4-hydroxypyridine via nucleophilic substitution. For example, deprotonate the hydroxyl group using a strong base (e.g., NaH or K₂CO₃) in an aprotic solvent (DMF or THF) to activate the pyridine ring for electrophilic coupling .
- Step 2 : Introduce the 3-formylphenyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) with a boronic acid derivative of 3-formylbenzene. Optimize temperature (80–120°C) and catalyst (Pd(PPh₃)₄) to enhance regioselectivity and yield .
- Key variables : Excess base can lead to side reactions, while inert atmospheres (N₂/Ar) improve catalyst efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the formyl proton (~9.8 ppm in ¹H NMR) and aromatic protons from both pyridine and phenyl groups.
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identify functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, carbonyl stretch ~1680 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound is limited, structural analogs (e.g., 4-hydroxypyridine) suggest risks:
- Hazards : Potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Environmental risks : Classify as WGK 3 (severe water hazard) based on its persistence and bioaccumulation potential. Avoid release into drains .
Advanced Research Questions
Q. How does the 3-formylphenyl substituent influence the compound’s electronic properties and reactivity?
The electron-withdrawing formyl group increases the electrophilicity of the pyridine ring, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. Computational studies (DFT) can model charge distribution, showing decreased electron density at the pyridine C-2/C-4 positions, favoring electrophilic attack . Experimentally, cyclic voltammetry reveals redox activity at ~-1.2 V (vs. Ag/AgCl), correlating with the substituent’s electron-withdrawing effects .
Q. What experimental approaches can resolve contradictions in reported biological activity data for 4-hydroxypyridine derivatives?
- Mechanistic assays : Test inhibition of plant photosystem II (PSII) using chloroplast isolation and oxygen evolution assays. Compare IC₅₀ values to rule out assay-specific artifacts .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the formyl group with nitro or methoxy) to isolate the contribution of the 3-formylphenyl moiety .
- Meta-analysis : Cross-reference datasets from diverse models (e.g., microbial vs. mammalian systems) to identify confounding variables like solubility or metabolic stability .
Q. What methodologies assess the environmental persistence of this compound in soil and aquatic systems?
- Biodegradation assays : Inoculate soil/water samples with Agrobacterium sp. 35S, which hydroxylates 4-hydroxypyridine derivatives. Monitor degradation via LC-MS for 3,4-dihydroxypyridine intermediates and pyruvate/formate byproducts .
- Soil mobility : Conduct column chromatography with varying soil pH (4–8) to evaluate adsorption coefficients (Kd). Higher Kd (>10 L/kg) indicates limited mobility and persistence in topsoil .
Q. How can computational tools predict the compound’s potential as a ligand in coordination chemistry or drug discovery?
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The formyl group may form hydrogen bonds with catalytic lysine residues, while the pyridine acts as a chelator for metal ions (e.g., Zn²⁺) .
- QSAR modeling : Train models on datasets of pyridine derivatives with known IC₅₀ values for targets like caspases or cytochrome P450 enzymes .
Methodological Notes
- Synthetic optimization : Pilot reactions should include control experiments without catalysts/bases to identify side products.
- Ecotoxicity testing : Follow OECD guidelines for Daphnia magna acute toxicity assays if environmental release is anticipated .
- Data validation : Cross-check computational predictions with experimental SAR to avoid overreliance on in silico models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
